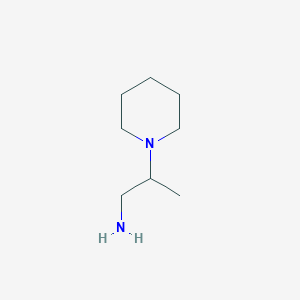
1-(Piperidin-1-yl)propan-2-amin
Übersicht
Beschreibung
2-(Piperidin-1-yl)propan-1-amine is a biochemical used for proteomics research . It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Verbindungen mit einem Piperidin-Kern, wie “1-(Piperidin-1-yl)propan-2-amin”, kommen in Pflanzen der Familie der Piperaceae vor und haben eine starke antioxidative Wirkung gezeigt. Dies wird ihrer Fähigkeit zugeschrieben, freie Radikale zu hemmen oder zu unterdrücken, was sie für Studien in Bezug auf oxidativen Stress und seine Auswirkungen auf die Gesundheit interessant macht .
Synthetische Medizinische Chemie
Piperidin-haltige Verbindungen sind wichtige Synthesebausteine für die Medikamentenentwicklung. Ihre Synthese ist aufgrund der Vielseitigkeit des Piperidinrings in der medizinischen Chemie weit verbreitet, die die Herstellung einer Vielzahl von therapeutischen Wirkstoffen ermöglicht .
Zytotoxizitätsstudien
Es wurde gezeigt, dass das Vorhandensein verschiedener funktioneller Gruppen an Piperidinderivaten die Zytotoxizität beeinflusst. Dies legt nahe, dass “this compound” in der Forschung zur Erforschung neuer Krebstherapien oder zur Untersuchung der toxikologischen Profile neuer Verbindungen eingesetzt werden könnte .
Zukünftige Richtungen
Piperidine and its derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its structure. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers
Result of Action
The result of a compound’s action depends on its targets, mode of action, and the biochemical pathways it affects. For example, some piperidine derivatives have been found to have powerful antioxidant action
Biochemische Analyse
Biochemical Properties
2-(Piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between 2-(Piperidin-1-yl)propan-1-amine and cholinesterase enzymes involves the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels. This interaction is essential for its potential therapeutic applications in treating neurological disorders.
Cellular Effects
2-(Piperidin-1-yl)propan-1-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, 2-(Piperidin-1-yl)propan-1-amine can alter gene expression by upregulating or downregulating specific genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-(Piperidin-1-yl)propan-1-amine involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase enzymes . By binding to the active site of the enzyme, 2-(Piperidin-1-yl)propan-1-amine prevents the breakdown of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This mechanism is crucial for its potential use in treating conditions such as Alzheimer’s disease, where cholinesterase inhibition can help alleviate symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-yl)propan-1-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 2-(Piperidin-1-yl)propan-1-amine can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-yl)propan-1-amine vary with different dosages in animal models . At lower doses, it has been observed to have therapeutic effects, such as improved cognitive function and reduced symptoms of neurological disorders. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
2-(Piperidin-1-yl)propan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized in the liver through enzymatic reactions, including oxidation and conjugation. These metabolic processes result in the formation of metabolites that are subsequently excreted from the body. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(Piperidin-1-yl)propan-1-amine within cells and tissues involve interactions with specific transporters and binding proteins . It is transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(Piperidin-1-yl)propan-1-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components.
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-yl)propan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The localization of 2-(Piperidin-1-yl)propan-1-amine within specific subcellular compartments is crucial for its activity and function, as it allows the compound to interact with target biomolecules effectively.
Eigenschaften
IUPAC Name |
2-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIIVAXJUCKZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498971 | |
| Record name | 2-(Piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54151-70-1 | |
| Record name | 2-(Piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



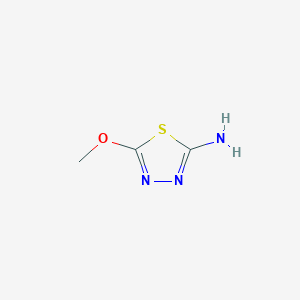
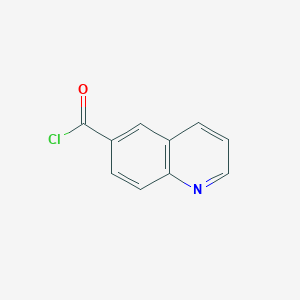
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
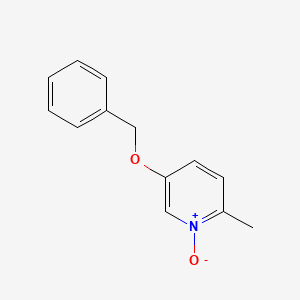
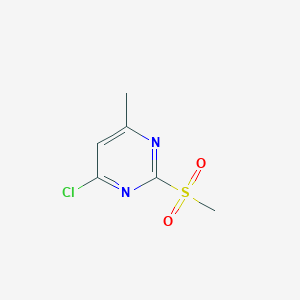
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)


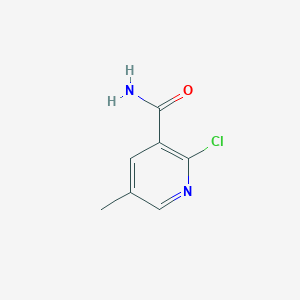


![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
